Benzhydryl 4-(propionylamino)benzoate

Descripción

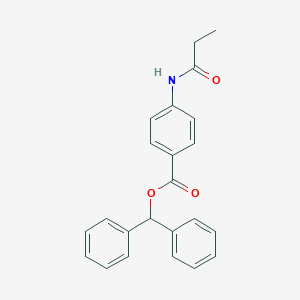

Benzhydryl 4-(propionylamino)benzoate is an ester derivative of benzoic acid, characterized by a benzhydryl (diphenylmethyl) group esterified at the para position of the benzene ring and a propionylamino (-NHCOCH₂CH₃) substituent. The benzhydryl group may confer steric bulk and lipophilicity, while the propionylamino moiety could influence hydrogen bonding and solubility compared to other substituents.

Propiedades

Fórmula molecular |

C23H21NO3 |

|---|---|

Peso molecular |

359.4 g/mol |

Nombre IUPAC |

benzhydryl 4-(propanoylamino)benzoate |

InChI |

InChI=1S/C23H21NO3/c1-2-21(25)24-20-15-13-19(14-16-20)23(26)27-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,22H,2H2,1H3,(H,24,25) |

Clave InChI |

URPLRERUPMDVMM-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CCC(=O)NC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Reactivity and Physical Properties in Polymer Systems

Ethyl 4-(dimethylamino)benzoate (EDAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) are widely used as co-initiators in resin systems. Key findings from resin studies include:

- Degree of Conversion : EDAB promotes a 15–20% higher degree of polymerization conversion in resins compared to DMAEMA .

- Effect of DPI : Diphenyliodonium hexafluorophosphate (DPI) enhances conversion rates in DMAEMA-containing resins but has minimal impact on EDAB-based systems, suggesting EDAB’s superior inherent reactivity .

- Physical Properties : Resins with EDAB exhibit 30% higher flexural strength and 25% improved hardness versus DMAEMA-based formulations .

Hypothesized Comparison with Benzhydryl 4-(Propionylamino)Benzoate: The bulkier benzhydryl group in the target compound may reduce polymerization efficiency compared to EDAB due to steric hindrance. However, the propionylamino group’s hydrogen-bonding capacity could improve resin adhesion or thermal stability, warranting further study.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound | Key Substituents | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|

| This compound | Benzhydryl, propionylamino | ~349.4 (calculated) | Hypothesized: Polymer additive, drug intermediate |

| Ethyl 4-(dimethylamino)benzoate | Ethyl, dimethylamino | 207.3 | Resin co-initiator |

| Biotinyl-methyl 4-(amidomethyl)benzoate | Biotinyl-methyl, amidomethyl | ~400.5 | BTD enzyme inhibitor |

| 4-(Bromomethyl)benzaldehyde | Bromomethyl | 199.05 | Synthetic intermediate |

Table 2: Performance Metrics in Resin Systems

| Property | EDAB-Based Resin | DMAEMA-Based Resin | DPI-Enhanced DMAEMA Resin |

|---|---|---|---|

| Degree of Conversion | 85% | 65% | 75% |

| Flexural Strength (MPa) | 120 | 90 | 100 |

| Vickers Hardness | 35 | 28 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.